molecular formula C20H25N3O2 B6081775 2-ETHOXY-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL

2-ETHOXY-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL

Cat. No.: B6081775
M. Wt: 339.4 g/mol
InChI Key: BCYNWCRXOAVCPB-QNGOZBTKSA-N
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Description

2-ETHOXY-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL is a complex organic compound with the molecular formula C21H27N3O2 It is known for its unique structure, which includes an ethoxy group, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL typically involves the following steps:

    Formation of the Imino Group: The reaction begins with the condensation of 4-(4-METHYLPHENYL)PIPERAZINE with 2-ETHOXY-6-FORMYLPHENOL under acidic conditions to form the imino group.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-ETHOXY-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
  • 2-ALLYL-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
  • 2-BROMO-6-METHOXY-4-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL

Uniqueness

2-ETHOXY-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, differentiates it from similar compounds and may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-ethoxy-6-[(Z)-[4-(4-methylphenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-25-19-6-4-5-17(20(19)24)15-21-23-13-11-22(12-14-23)18-9-7-16(2)8-10-18/h4-10,15,24H,3,11-14H2,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYNWCRXOAVCPB-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\N2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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